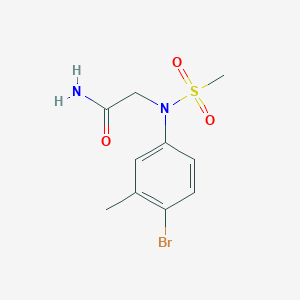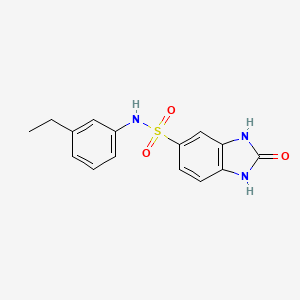![molecular formula C17H19FN2OS B5774683 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with a complex structure that includes a cyclopentyl group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(4-fluorophenyl)propanamide: A related compound with a similar structure but lacking the thiazole ring.
4-(4-fluorophenyl)-1,3-thiazole: A simpler compound that contains the thiazole ring but lacks the cyclopentyl and propanamide groups.
Uniqueness
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of structural features, which confer specific chemical properties and potential applications. The presence of the thiazole ring, fluorophenyl group, and cyclopentyl group contributes to its distinct reactivity and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-5-12-3-1-2-4-12/h6-9,11-12H,1-5,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYZRMNHXQLQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5774602.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5774608.png)

![1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B5774616.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5774620.png)
![2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774631.png)

![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5774659.png)
![methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B5774670.png)
![11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)

